molecular formula C14H14ClNO2 B5701736 N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide

N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide

Cat. No. B5701736
M. Wt: 263.72 g/mol
InChI Key: VFVGNSWEEQRLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide, also known as Furamide, is a synthetic compound that has been widely used in scientific research. This compound is a member of the furan family and is structurally similar to other compounds such as furosemide and bumetanide. Furamide has been shown to have potential therapeutic applications in various diseases, including hypertension, edema, and heart failure.

Mechanism of Action

The exact mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide is not fully understood. However, it is thought to work by inhibiting the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney. This leads to a decrease in the reabsorption of sodium, chloride, and potassium ions, resulting in increased urine output and decreased blood volume.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and potassium ions in the urine. It also decreases the reabsorption of these ions in the kidney, leading to a decrease in blood volume and blood pressure. N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has also been shown to increase the excretion of water in the urine, leading to a decrease in edema.

Advantages and Limitations for Lab Experiments

N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to using N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in some experiments. It can also be toxic at high doses, which can limit its use in some experiments.

Future Directions

There are several future directions for the research of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cancer. Another potential direction is to study its effects on other ion transporters in the kidney, such as the sodium-hydrogen exchanger (NHE). Additionally, more research is needed to fully understand the mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide and its potential side effects.
Conclusion
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, edema, and heart failure. The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide involves the reaction of 3-chlorobenzylamine with 2-methylfuran-3-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC). N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide works by inhibiting the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide, including investigating its potential therapeutic applications in other diseases and studying its effects on other ion transporters in the kidney.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide involves the reaction of 3-chlorobenzylamine with 2-methylfuran-3-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound. The purity of the compound can be confirmed by using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have diuretic and natriuretic effects, which make it a potential candidate for the treatment of hypertension and edema. N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has also been shown to have cardioprotective effects, which make it a potential candidate for the treatment of heart failure.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-10-13(6-8-18-10)14(17)16-7-5-11-3-2-4-12(15)9-11/h2-4,6,8-9H,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVGNSWEEQRLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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